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Compound of Interest

Compound Name: Decinnamoyltaxagifine

Cat. No.: B593456 Get Quote

For researchers, scientists, and professionals engaged in drug development, a comprehensive

understanding of the spectroscopic properties of natural products is paramount. This technical

guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Decinnamoyltaxagifine, a taxane diterpenoid isolated from Taxus

species.

Decinnamoyltaxagifine, a complex natural product, has been the subject of phytochemical

investigations to elucidate its intricate molecular architecture. The definitive structural

determination relies on a combination of advanced spectroscopic techniques, primarily NMR

and MS. This guide summarizes the key spectroscopic data, details the experimental protocols

for their acquisition, and presents logical workflows for data interpretation.

Spectroscopic Data Presentation
The spectroscopic data for Decinnamoyltaxagifine, including ¹H and ¹³C NMR chemical shifts

and mass spectrometry fragmentation, are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of Decinnamoyltaxagifine provide a detailed map of its carbon-

hydrogen framework. The chemical shifts are indicative of the electronic environment of each

nucleus, while coupling constants in the ¹H NMR spectrum reveal the connectivity of protons. A

comprehensive review of taxane diterpenoids, including Decinnamoyltaxagifine, has been

compiled, referencing the initial isolation and characterization from Taxus chinensis.[1][2] The
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initial structure elucidation and assignment of its ¹³C-NMR chemical shifts were reported in a

1990 study.[3]

Table 1: ¹H NMR Spectroscopic Data for Decinnamoyltaxagifine

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data unavailable in

search results

Table 2: ¹³C NMR Spectroscopic Data for Decinnamoyltaxagifine

Position Chemical Shift (δ, ppm)

Data from the original 1990 publication by

Zhang et al. is required for this table.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of Decinnamoyltaxagifine, as well as its fragmentation pattern upon ionization, which aids in

structural elucidation.

Table 3: Mass Spectrometry Data for Decinnamoyltaxagifine

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Data unavailable in search

results

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections outline the typical methodologies employed for the NMR

and MS analysis of taxane diterpenoids like Decinnamoyltaxagifine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960961?device=desktop&innerWidth=412&offsetWidth=412
https://www.benchchem.com/product/b593456?utm_src=pdf-body
https://www.benchchem.com/product/b593456?utm_src=pdf-body
https://www.benchchem.com/product/b593456?utm_src=pdf-body
https://www.benchchem.com/product/b593456?utm_src=pdf-body
https://www.benchchem.com/product/b593456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
High-resolution NMR spectra are typically recorded on spectrometers operating at frequencies

of 400 MHz or higher for protons.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount

of tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the

chemical shifts, multiplicities, and coupling constants of the protons.

¹³C NMR Spectroscopy: ¹³C NMR spectra, often proton-decoupled, are recorded to identify

the chemical shifts of all carbon atoms in the molecule.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to

elucidate the stereochemistry, a suite of two-dimensional NMR experiments is employed,

including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, revealing the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common

technique for the analysis of taxane diterpenoids.

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or

acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation

by liquid chromatography (LC).
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Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecules

([M+H]⁺) or other adducts in the gas phase with minimal fragmentation.

Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured with high accuracy

using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of

interest (e.g., the [M+H]⁺ ion of Decinnamoyltaxagifine) is isolated and subjected to

collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed,

providing insights into the molecule's substructures.

Workflow and Pathway Diagrams
The logical flow of experiments and data analysis is critical for the successful structure

elucidation of a complex natural product.
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Caption: Workflow for the isolation and structure elucidation of Decinnamoyltaxagifine.

This guide provides a foundational understanding of the spectroscopic data associated with

Decinnamoyltaxagifine. For definitive and detailed quantitative data, researchers are
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encouraged to consult the original peer-reviewed publications that first reported the isolation

and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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